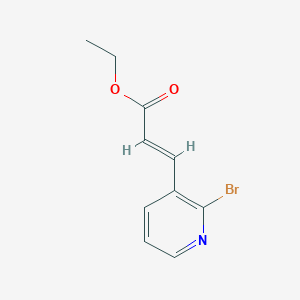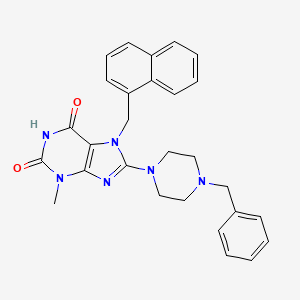![molecular formula C10H15N3O2 B2915859 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole CAS No. 2361609-67-6](/img/structure/B2915859.png)
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains an azabicycloheptane ring, which is a type of nitrogen-containing heterocycle . This structure is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar azabicyclo structures often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the azabicycloheptane and 1,3,4-oxadiazole rings could potentially undergo various transformations under the right conditions .科学的研究の応用
Synthesis and Antimicrobial Assessment
Compounds containing the 1,2,4-oxadiazole moiety, similar to the structure , have been synthesized and assessed for antimicrobial properties. These compounds exhibit a range of activities against bacterial and fungal pathogens, highlighting their potential in pharmaceutical applications to combat infectious diseases (Krishna et al., 2015). Further studies explore the synthesis of novel oxadiazole derivatives, demonstrating their effectiveness as antibacterial agents, which underscores the versatility and potential of such structures in developing new antimicrobials (Parameshwar et al., 2017).
Anti-Protozoal Activity
The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles incorporating the oxadiazole unit has shown promising anti-protozoal activity. This highlights the compound's potential in contributing to new treatments for protozoal infections, further expanding its application in the medicinal chemistry field (Dürüst et al., 2012).
Muscarinic Activities
Research into the synthesis of heterocyclic analogues of epibatidine, which involves structures related to the query compound, has provided insights into their reactivity and potential applications in synthesizing compounds with muscarinic activities. This research offers a pathway to developing new therapeutic agents targeting the muscarinic receptors (Gómez-Sánchez et al., 2008).
Broad Biological Activity and Applications
Oxadiazoles, including those similar to the specified chemical, have been explored for their wide range of biological activities and applications in medicinal chemistry. This research encompasses the synthesis methods, biological activities, and applications of oxadiazoles in various branches of chemistry, demonstrating their significance beyond antimicrobial and anti-protozoal activities (Filho et al., 2023).
将来の方向性
特性
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYPKSQAUOUCG-XVKPBYJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C23CCC2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(O1)[C@]23CC[C@H]2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)
![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)




![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)


![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)